molecular formula C9H16FNO2 B8302588 (4-Fluoro-1-(oxetan-3-yl)piperidin-4-yl)methanol

(4-Fluoro-1-(oxetan-3-yl)piperidin-4-yl)methanol

Cat. No. B8302588
M. Wt: 189.23 g/mol
InChI Key: CZZXHTFHYPYMQY-UHFFFAOYSA-N
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Patent
US09034875B2

Procedure details

To a solution of EXAMPLE 372A (0.59 g) in tetrahydrofuran (5 mL) was added lithium aluminum hydride (1.80 mL) at 0° C. The reaction was removed from the ice bath and allowed to warm to room temperature. The reaction was quenched by the dropwise addition of 0.6 mL of water followed by 0.2 ml of 2N aqueous NaOH. The reaction was filtered through diatomaceous earth and rinsed with ethyl acetate (50 mL). The organics were concentrated and loaded onto silica gel (Reveleris 40 g) and eluted using a gradient of 0.75% to 7.5% methanol/dichloromethane over 30 minute (flow=40 mL/minutes) to give the title compound.
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([C:12](OCC)=[O:13])[CH2:7][CH2:6][N:5]([CH:8]2[CH2:11][O:10][CH2:9]2)[CH2:4][CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[F:1][C:2]1([CH2:12][OH:13])[CH2:3][CH2:4][N:5]([CH:8]2[CH2:9][O:10][CH2:11]2)[CH2:6][CH2:7]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.59 g
Type
reactant
Smiles
FC1(CCN(CC1)C1COC1)C(=O)OCC
Name
Quantity
1.8 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was removed from the ice bath
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the dropwise addition of 0.6 mL of water
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through diatomaceous earth
WASH
Type
WASH
Details
rinsed with ethyl acetate (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated and loaded onto silica gel (Reveleris 40 g)
WASH
Type
WASH
Details
eluted
CUSTOM
Type
CUSTOM
Details
over 30 minute
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
FC1(CCN(CC1)C1COC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.